2,2',3,3',5,6-Hexachlorobiphényle

Vue d'ensemble

Description

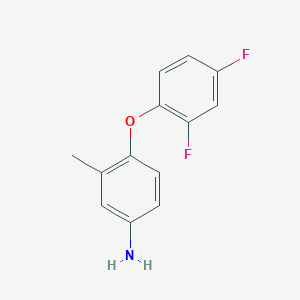

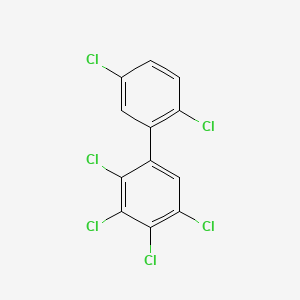

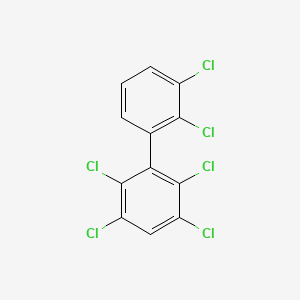

2,2’,3,3’,5,6-Hexachlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs), which are synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . These compounds were widely used in industrial applications until they were banned in the 1970s due to their harmful health effects and persistence in the environment .

Applications De Recherche Scientifique

2,2’,3,3’,5,6-Hexachlorobiphenyl has several scientific research applications, including:

Mécanisme D'action

Target of Action

2,2’,3,3’,5,6-Hexachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the circadian clock . It inhibits the basal and circadian expression of the core circadian component PER1 .

Biochemical Pathways

It’s known that the compound can regulate the circadian clock, which is a fundamental physiological process . Disruption of this process can affect a wide range of downstream effects, including sleep patterns, hormone secretion, and metabolic processes.

Pharmacokinetics

Like other pcbs, it is known to be lipophilic and can accumulate in fatty tissues . Its bioavailability is likely influenced by these properties, as well as by its resistance to metabolic breakdown .

Result of Action

The molecular and cellular effects of 2,2’,3,3’,5,6-Hexachlorobiphenyl’s action are complex and can vary depending on the specific context. For instance, it has been associated with neurodevelopmental disorders, potentially due to its atropselective effects on cellular targets implicated in PCB developmental neurotoxicity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,3’,5,6-Hexachlorobiphenyl. As a persistent organic pollutant, it is resistant to environmental degradation and can bioaccumulate in animal tissue, leading to biomagnification in food chains . These characteristics mean that its effects can be long-lasting and widespread, even after its production has ceased .

Analyse Biochimique

Biochemical Properties

2,2’,3,3’,5,6-Hexachlorobiphenyl plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for its metabolic activation . The interaction with these enzymes leads to the formation of reactive intermediates that can bind to DNA, proteins, and other biomolecules, potentially causing toxic effects .

Cellular Effects

2,2’,3,3’,5,6-Hexachlorobiphenyl has been shown to affect various types of cells and cellular processes. It can disrupt cell signaling pathways, alter gene expression, and impact cellular metabolism . For instance, exposure to this compound has been linked to metabolic disruption and the occurrence of nonalcoholic fatty liver disease (NAFLD) in in vitro studies . Additionally, it can cause oxidative stress and inflammation, leading to cellular damage .

Molecular Mechanism

The molecular mechanism of 2,2’,3,3’,5,6-Hexachlorobiphenyl involves its binding interactions with biomolecules and enzyme inhibition or activation. This compound can inhibit the activity of certain enzymes, leading to the accumulation of toxic intermediates . It can also activate signaling pathways that result in changes in gene expression, contributing to its toxic effects . The binding of 2,2’,3,3’,5,6-Hexachlorobiphenyl to DNA and proteins can lead to mutations and other genetic alterations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,3’,5,6-Hexachlorobiphenyl can change over time. This compound is relatively stable and does not degrade easily, which means its effects can persist for extended periods . Long-term exposure to 2,2’,3,3’,5,6-Hexachlorobiphenyl has been associated with chronic health effects, including cancer and endocrine disruption . In in vitro and in vivo studies, prolonged exposure to this compound has been shown to cause significant cellular damage and metabolic disruption .

Dosage Effects in Animal Models

The effects of 2,2’,3,3’,5,6-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, this compound can cause subtle changes in cellular function and metabolism . At higher doses, it can lead to severe toxic effects, including liver damage, immune system suppression, and reproductive toxicity . Threshold effects have been observed, where a certain dose level must be reached before significant toxic effects occur .

Metabolic Pathways

2,2’,3,3’,5,6-Hexachlorobiphenyl is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can bind to DNA and proteins . The metabolic activation of 2,2’,3,3’,5,6-Hexachlorobiphenyl can result in the production of toxic metabolites that contribute to its harmful effects .

Transport and Distribution

Within cells and tissues, 2,2’,3,3’,5,6-Hexachlorobiphenyl is transported and distributed through various mechanisms. It can bind to transport proteins and accumulate in lipid-rich tissues due to its lipophilic nature . This compound can also cross cell membranes and distribute throughout the body, leading to widespread exposure and potential toxicity .

Subcellular Localization

The subcellular localization of 2,2’,3,3’,5,6-Hexachlorobiphenyl can influence its activity and function. This compound can localize to cellular membranes, where it can disrupt membrane integrity and function . It can also accumulate in the nucleus, where it can interact with DNA and proteins, leading to genetic alterations and other toxic effects . The targeting of 2,2’,3,3’,5,6-Hexachlorobiphenyl to specific cellular compartments can be influenced by post-translational modifications and other cellular signals .

Méthodes De Préparation

2,2’,3,3’,5,6-Hexachlorobiphenyl can be synthesized through various methods, including the Ullmann reaction, which involves the coupling of chlorinated benzene derivatives over copper powder at high temperatures . Industrial production methods typically involve the chlorination of biphenyl in the presence of a catalyst .

Analyse Des Réactions Chimiques

2,2’,3,3’,5,6-Hexachlorobiphenyl undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of polychlorinated dibenzofurans.

Reduction: This reaction can result in the removal of chlorine atoms, forming less chlorinated biphenyls.

Substitution: This reaction involves the replacement of chlorine atoms with other functional groups.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

2,2’,3,3’,5,6-Hexachlorobiphenyl is similar to other polychlorinated biphenyls, such as:

- 2,2’,3,3’,5,5’-Hexachlorobiphenyl

- 2,2’,3,3’,4,4’-Hexachlorobiphenyl

- 2,2’,3,3’,6,6’-Hexachlorobiphenyl

What sets 2,2’,3,3’,5,6-Hexachlorobiphenyl apart is its specific chlorine substitution pattern, which affects its chemical reactivity and biological activity .

Propriétés

IUPAC Name |

1,2,4,5-tetrachloro-3-(2,3-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-6-3-1-2-5(10(6)16)9-11(17)7(14)4-8(15)12(9)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWLHPJFOKUPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074173 | |

| Record name | 2,2',3,3',5,6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52704-70-8 | |

| Record name | PCB 134 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052704708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',5,6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',5,6-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V584EA6T0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide](/img/structure/B1329148.png)

![Methyl 4-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1329160.png)

![Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate](/img/structure/B1329204.png)